Potassium trifluoro(iodomethyl)borate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

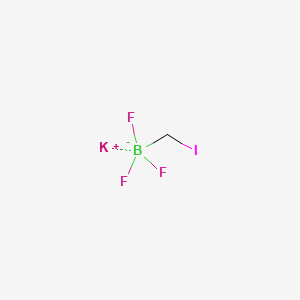

2D Structure

Properties

IUPAC Name |

potassium;trifluoro(iodomethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BF3I.K/c3-2(4,5)1-6;/h1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJVWRYIXQXISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CI)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BF3IK | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635474 | |

| Record name | Potassium trifluoro(iodomethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888711-47-5 | |

| Record name | Potassium trifluoro(iodomethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (Iodomethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Historical Perspective: From Curiosity to Cornerstone Reagent

An In-Depth Technical Guide to the Discovery and History of Potassium Organotrifluoroborates

For researchers, scientists, and drug development professionals, the pursuit of stable, versatile, and efficient reagents is paramount for advancing complex molecular synthesis. Within the domain of organoboron chemistry, potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and esters, particularly in transition-metal-catalyzed cross-coupling reactions. Their remarkable stability, ease of handling, and broad functional group tolerance have established them as indispensable tools in modern organic synthesis.

This technical guide provides a comprehensive overview of the discovery and history of potassium organotrifluoroborates, details their synthesis and key advantages, and presents their application in the cornerstone Suzuki-Miyaura cross-coupling reaction.

The journey of potassium organotrifluoroborates from laboratory novelties to essential synthetic reagents spans several decades, marked by key discoveries that unlocked their vast potential.

Early Discoveries (1940s - 1960s) The first preparation of an organotrifluoroborate complex was reported in 1940 by Fowler and Krauss.[1][2] For years, these compounds remained largely academic curiosities. A notable development occurred in 1967 when Thierig and Umland described the use of potassium hydrogen difluoride (KHF₂) as a fluorinating agent for boron compounds, a method that would later prove crucial.[1][3] However, these early preparations were often low-yielding or not broadly applicable, limiting their adoption.

The Vedejs Breakthrough (1995) The landscape of organoboron chemistry was fundamentally changed in 1995 when E. Vedejs and his colleagues reported a highly efficient and general method for the synthesis of potassium organotrifluoroborates.[1][4][5] They demonstrated that treating readily available boronic acids with an aqueous solution of KHF₂ resulted in the rapid precipitation of the corresponding organotrifluoroborate salt in high yield.[1][6] This straightforward and robust procedure made a wide array of these valuable reagents easily accessible to the broader scientific community for the first time.

Adoption in Cross-Coupling (1996 - Present) Following the synthetic breakthrough by Vedejs, the Genet group in 1996 reported the application of potassium organotrifluoroborates as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This opened the floodgates for their use in organic synthesis. Researchers like Gary A. Molander and others have extensively explored and expanded their applications, demonstrating their utility with a vast range of substrates, including aryl, heteroaryl, alkenyl, and alkyl trifluoroborates.[4][8][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 9. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Potassium Bromo- and Iodomethyltrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium bromo- and iodomethyltrifluoroborates, crucial reagents in modern organic chemistry. These stable, crystalline solids serve as versatile precursors for the formation of a wide array of functionalized organotrifluoroborates, which are pivotal in cross-coupling reactions such as the Suzuki-Miyaura coupling. This document details the established synthetic protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways for enhanced clarity.

Introduction

Potassium organotrifluoroborates have gained significant traction in synthetic chemistry due to their enhanced stability to air and moisture compared to their boronic acid counterparts.[1][2] Among these, potassium bromo- and iodomethyltrifluoroborates are particularly valuable as they allow for the introduction of a functional handle that can be further elaborated through nucleophilic substitution.[3][4][5] This guide focuses on the primary methods for the preparation of these essential halomethyltrifluoroborate salts.

Synthesis of Potassium Bromomethyltrifluoroborate

The principal method for synthesizing potassium bromomethyltrifluoroborate involves the in situ generation of a bromomethyllithium species, which is then trapped with a trialkyl borate. The resulting boronate is subsequently converted to the trifluoroborate salt by the addition of potassium hydrogen difluoride (KHF₂).[1][2][6]

General Reaction Scheme

The overall synthetic pathway can be visualized as a one-pot process starting from dibromomethane.

Caption: Synthetic pathway for potassium bromomethyltrifluoroborate.

Experimental Protocol

A detailed procedure for the synthesis of potassium bromomethyltrifluoroborate (1) is as follows:[1][2]

-

To a solution of dibromomethane (25 mmol) and a trialkyl borate (0.9 equiv) in anhydrous tetrahydrofuran (THF), add n-butyllithium (n-BuLi, 0.85 equiv) dropwise at -78 °C under a nitrogen atmosphere.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by adding a solution of potassium hydrogen difluoride (KHF₂, 2.5 equiv) in water (10 mL).

-

Allow the mixture to warm to room temperature.

-

Remove the solvent under high vacuum.

-

The crude product is then purified by recrystallization to yield potassium bromomethyltrifluoroborate as a white solid.[2]

Quantitative Data

The choice of trialkyl borate has a notable impact on the reaction yield. The following table summarizes the reported yields for the synthesis of potassium bromomethyltrifluoroborate.

| Trialkyl Borate | Yield (%) | Reference |

| Triisopropyl borate | 88% | [1][2] |

| Trimethyl borate | 78% | [1][2] |

Synthesis of Potassium Iodomethyltrifluoroborate

Potassium iodomethyltrifluoroborate can be synthesized via two primary routes: a direct synthesis analogous to the bromo-derivative, or a more efficient substitution reaction starting from the bromomethyltrifluoroborate.

Direct Synthesis from Diiodomethane

This method mirrors the synthesis of the bromo-analog, but utilizes diiodomethane as the starting material.

The procedure is analogous to that described in section 2.2, with diiodomethane replacing dibromomethane.[1][2]

While this direct method is effective, it is often less preferred due to the higher cost and lower stability of diiodomethane.[1][2]

| Starting Material | Trialkyl Borate | Yield (%) | Reference |

| Diiodomethane | Triisopropyl borate | 89% | [1][2] |

Synthesis via Nucleophilic Substitution

A more economical and higher-yielding approach involves the displacement of the bromide from potassium bromomethyltrifluoroborate using sodium iodide.[1][2]

This pathway represents a simple and efficient conversion of the bromo-derivative to the iodo-derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 4. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

A Guide to Early Synthetic Methodologies for Halomethyltrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal synthetic methods for producing halomethyltrifluoroborates, a class of versatile reagents in modern organic chemistry. The document details the core synthetic pathways, presents quantitative data in accessible formats, and includes detailed experimental protocols for key reactions. Furthermore, visual diagrams of the reaction workflows are provided to facilitate a deeper understanding of these foundational synthetic strategies.

Introduction

Potassium halomethyltrifluoroborates are valuable building blocks in organic synthesis, serving as precursors to a wide range of functionalized organotrifluoroborates. Their stability and reactivity have made them indispensable tools in cross-coupling reactions and other carbon-carbon bond-forming transformations. This guide focuses on the early, foundational methods that enabled the synthesis of these important compounds.

Synthesis of Potassium Bromo- and Iodomethyltrifluoroborates

The pioneering work by Molander and Ham laid the groundwork for the synthesis of potassium bromo- and iodomethyltrifluoroborates. The general approach involves the in situ generation of a halomethyllithium species, which is then trapped with a trialkyl borate. Subsequent quenching with potassium bifluoride (KHF₂) affords the desired halomethyltrifluoroborate salt.[1][2]

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of potassium halomethyltrifluoroborates.

Quantitative Data Summary

The choice of trialkyl borate was found to influence the overall yield of the reaction. The following table summarizes the yields obtained for the synthesis of potassium bromomethyltrifluoroborate using different borate esters.

| Dihalomethane | Trialkyl Borate | Product | Yield (%) |

| Dibromomethane | Triisopropyl borate | Potassium bromomethyltrifluoroborate | 88 |

| Dibromomethane | Trimethyl borate | Potassium bromomethyltrifluoroborate | 78 |

| Diiodomethane | Triisopropyl borate | Potassium iodomethyltrifluoroborate | 89 |

Data sourced from Molander, G. A.; Ham, J. Org. Lett. 2006, 8 (10), 2031–2034.[1][2]

An alternative, more cost-effective synthesis for potassium iodomethyltrifluoroborate involves the displacement of the bromide from potassium bromomethyltrifluoroborate using sodium iodide in acetone, affording the product in a 96% yield.[2]

Detailed Experimental Protocols

Synthesis of Potassium Bromomethyltrifluoroborate:

To a solution of dibromomethane (25 mmol) and triisopropyl borate (22.5 mmol, 0.9 equiv) in THF at -78 °C under a nitrogen atmosphere, n-butyllithium (21.3 mmol, 0.85 equiv) is added dropwise. The reaction mixture is stirred for 1 hour at -78 °C. A solution of potassium bifluoride (62.5 mmol, 2.5 equiv) in 10 mL of water is then added to quench the reaction. The solvent is removed under high vacuum, and the resulting solid is recrystallized to afford potassium bromomethyltrifluoroborate.[2]

Synthesis of Potassium Iodomethyltrifluoroborate from Potassium Bromomethyltrifluoroborate:

A solution of potassium bromomethyltrifluoroborate and sodium iodide in acetone is stirred at room temperature. The reaction progress can be monitored by ¹⁹F NMR. Upon completion, the solvent is removed, and the product is isolated.[2]

Early Synthesis of Other Halomethyltrifluoroborates

While the synthesis of bromo- and iodomethyltrifluoroborates is well-documented in early literature, specific, detailed experimental protocols for the early synthesis of chloro-, monofluoromethyl-, and difluoromethyltrifluoroborates are less readily available in seminal publications. Potassium chloromethyltrifluoroborate is now a commercially available reagent, suggesting its synthesis has been optimized for industrial production. The synthesis of monofluoromethyl- and difluoromethyltrifluoroborates likely involves more specialized fluorination techniques that evolved later in the field of organoboron chemistry.

The Matteson Homologation: A Related Foundational Strategy

A parallel and highly influential early strategy for the synthesis of α-haloorganoboron compounds is the Matteson homologation.[3][4] This method involves the reaction of a boronic ester with a lithiated dihalomethane, followed by rearrangement to yield a homologated α-chloroboronic ester. These α-chloroboronic esters are key intermediates that can be further functionalized. While not directly producing trifluoroborates in one step, this methodology was crucial in developing the chemistry of α-haloorganoboron species.

The general workflow for the Matteson homologation is as follows:

Caption: The Matteson homologation for the synthesis of α-chloroboronic esters.

This reaction is highly stereoselective when chiral diols are used to form the boronic ester, making it a cornerstone of asymmetric synthesis. The resulting α-chloroboronic esters can be subjected to nucleophilic substitution, providing access to a wide array of chiral building blocks.

Conclusion

The early synthetic methods for halomethyltrifluoroborates, particularly the work of Molander and Ham, provided a direct and efficient route to valuable bromo- and iodomethyl derivatives. These methods, along with the related and powerful Matteson homologation for α-haloboronic esters, have significantly impacted the field of organic synthesis. They have enabled the development of numerous new transformations and have become essential tools for researchers in academia and industry, including those in drug discovery and development. While the early synthetic routes for chloro- and fluorinated methyltrifluoroborates are not as clearly detailed in the initial literature, the foundational work on the bromo- and iodo- analogs paved the way for the eventual development and commercialization of a broader range of these versatile reagents.

References

- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 2. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of Potassium trifluoro(iodomethyl)borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trifluoro(iodomethyl)borate is an organotrifluoroborate salt that serves as a versatile and stable surrogate for the corresponding boronic acid.[1][2] Its utility in organic synthesis, particularly in cross-coupling reactions, makes a thorough understanding of its physical properties essential for its effective application in research and drug development. This guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for its synthesis, and relevant safety information.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is crucial for handling, storage, and application of the compound in experimental settings.

| Property | Value | Reference |

| Molecular Formula | CH₂BF₃IK | [1][2] |

| Molecular Weight | 247.84 g/mol | [1][2] |

| Appearance | White to pale brown solid/powder | [2][3] |

| Melting Point | 245-258 °C (decomposition) | [1] |

| Boiling Point | Not available | [2] |

| Solubility | Soluble in water | [4] |

| CAS Number | 888711-47-5 | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural confirmation of this compound. The chemical structure has been confirmed by ¹H, ¹⁹F, and ¹¹B NMR analysis.[3]

Crystal Structure

Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. The following are detailed methodologies based on published literature.

Synthesis from Diiodomethane

This protocol involves the in situ generation of an organolithium species followed by reaction with a trialkyl borate and subsequent treatment with potassium bifluoride.[3]

Experimental Workflow:

Detailed Steps:

-

To a solution of diiodomethane (25 mmol) and triisopropyl borate (0.9 equiv) in anhydrous THF under a nitrogen atmosphere, cool the mixture to -78 °C.

-

Slowly add n-butyllithium (0.85 equiv) to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by adding a solution of potassium bifluoride (KHF₂) (2.5 equiv) in water (10 mL).

-

Remove the solvent under high vacuum.

-

The crude product is then purified by recrystallization to yield this compound as a white solid (89% yield).[3]

Synthesis from Potassium bromomethyltrifluoroborate

An alternative and more desirable method due to the cost and instability of diiodomethane involves a nucleophilic substitution reaction.[3]

Experimental Workflow:

Detailed Steps:

-

Dissolve Potassium bromomethyltrifluoroborate in acetone.

-

Add sodium iodide (NaI) to the solution.

-

Stir the mixture to allow the iodide to displace the bromide.

-

The desired this compound is obtained in high yield (96%).[3]

Safety and Handling

This compound is classified as a hazardous substance. The following table summarizes the key safety information.

| Hazard Category | Description | Precautionary Statements |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Codes | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 | [1] |

| Target Organs | Respiratory system | [1] |

| Storage Class | 11: Combustible Solids | [1] |

It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7]

Applications in Synthesis

Potassium organotrifluoroborates are valued for their stability and ease of handling compared to other organoboron reagents.[8] They are particularly useful in Suzuki-Miyaura cross-coupling reactions.[3] The iodomethyl group in this compound can be further functionalized through nucleophilic substitution reactions, making it a valuable building block for the synthesis of more complex molecules.[3][9]

References

- 1. (碘甲基)三氟硼酸钾 | Sigma-Aldrich [sigmaaldrich.cn]

- 2. lookchem.com [lookchem.com]

- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. POTASSIUM (BROMOMETHYL)TRIFLUOROBORATE CAS#: 888711-44-2 [m.chemicalbook.com]

- 5. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

Potassium trifluoro(iodomethyl)borate melting point and stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting point and stability, of potassium trifluoro(iodomethyl)borate. It includes detailed experimental protocols for its synthesis and recommendations for its handling and storage, crucial for its application in research and drug development.

Physicochemical Properties

This compound is a versatile and stable organotrifluoroborate, serving as a valuable boronic acid surrogate in various chemical syntheses.[1] It is recognized for being a bench-stable solid, which facilitates its handling and use in a laboratory setting.[2][3]

| Property | Value |

| Molecular Formula | CH₂BF₃IK |

| Molecular Weight | 247.84 g/mol |

| Appearance | White to pale brown solid |

| Melting Point | 242-258 °C (with decomposition) |

| Storage Conditions | Room temperature, in a dry, well-ventilated place |

| Solubility | No data available |

Melting Point Analysis

The melting point of this compound has been reported in a range of 242 °C to 258 °C, with decomposition. One source specifies a melting point of 245-258 °C with decomposition[2][3], while another indicates a melting point of 242 °C.[1][4][5] This range and the observation of decomposition suggest that thermal analysis techniques, such as differential scanning calorimetry (DSC), could provide a more precise characterization of its thermal behavior.

Stability and Storage

This compound is described as a bench-stable solid under atmospheric conditions.[3][6] Organotrifluoroborates, as a class of compounds, exhibit exceptional stability towards air and moisture, and most can be stored at room temperature for extended periods without special precautions.[7] However, it is noted to be sensitive to light.[1]

For optimal stability, the following storage conditions are recommended:

-

Atmosphere: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8][9]

-

Incompatible Materials: Keep away from oxidizing agents.[9]

-

Light: Protect from light.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from the more readily available potassium bromomethyltrifluoroborate. This procedure avoids the use of the more expensive and less stable diiodomethane.[6]

Step 1: Synthesis of Potassium Bromomethyltrifluoroborate

-

Under a nitrogen atmosphere, cool a solution of dibromomethane (25 mmol) and triisopropyl borate (0.9 equivalents) to -78 °C.

-

Slowly add n-butyllithium (n-BuLi) (0.85 equivalents) to the solution.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Quench the reaction by adding a solution of potassium bifluoride (KHF₂) (2.5 equivalents) in 10 mL of water.

-

Remove the solvent under high vacuum.

-

Isolate the product, potassium bromomethyltrifluoroborate, by recrystallization.

Step 2: Halide Exchange to Form this compound [6]

-

Dissolve the synthesized potassium bromomethyltrifluoroborate in acetone.

-

Add sodium iodide (NaI) to the solution.

-

The iodide displaces the bromide to yield this compound.

-

The final product is isolated, yielding a white solid. This method has been reported to achieve a 96% yield.[6]

An alternative, though less desirable, one-pot synthesis from diiodomethane has also been described, yielding the product in 89% yield.[6]

Synthesis Workflow

Caption: Synthesis of this compound.

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][4]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][8][9]

-

First Aid:

-

Skin Contact: Wash with plenty of water. If irritation occurs, seek medical attention.[4][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[4][10]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4][9]

References

- 1. lookchem.com [lookchem.com]

- 2. Potassium (iodomethyl)trifluoroborate 888711-47-5 [sigmaaldrich.com]

- 3. Potassium (iodomethyl)trifluoroborate 888711-47-5 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. potassium iodomethyltrifluoroborate - 888711-47-5 - Structure, Synthesis, Properties [organoborons.com]

- 6. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Profile of Potassium Trifluoro(iodomethyl)borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium trifluoro(iodomethyl)borate (K[ICH₂BF₃]) is a valuable reagent in organic synthesis, serving as a stable, crystalline solid that is a precursor to a variety of functionalized organotrifluoroborates.[1][2] Its utility in Suzuki-Miyaura cross-coupling and other transformations necessitates a thorough understanding of its structural and spectroscopic characteristics.[1] This guide provides a consolidated overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols for its synthesis and general methods for spectroscopic analysis are also presented to aid researchers in their work with this versatile compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the characterization of organotrifluoroborates. The presence of ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei allows for a detailed structural elucidation.

Table 1: Summary of NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| ¹H | DMSO-d₆ | ~1.80 (s, 2H) | Singlet | Not Applicable | The chemical shift is for the CH₂ group. The exact value can vary slightly based on solvent and concentration.[3] |

| ¹³C | DMSO-d₆ | Not explicitly reported | - | - | The resonance for the carbon atom bonded to boron in organotrifluoroborates is often broad due to quadrupolar relaxation of the boron nucleus.[4] |

| ¹¹B | DMSO-d₆ | Not explicitly reported | Quartet (1:1:1:1) | Expected | The signal is expected to be a quartet due to coupling with the three fluorine atoms. The chemical shift for organotrifluoroborates typically appears in a specific range.[5][6] |

| ¹⁹F | DMSO-d₆ | Not explicitly reported | Quartet | Expected | The signal is expected to be a quartet due to coupling to the ¹¹B nucleus.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups and the borate core. The spectra of borates are often complex, but characteristic absorption bands can be identified.[7][8]

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Notes |

| ~3000-2850 | C-H Stretch | Associated with the methylene (CH₂) group. |

| ~1200-950 | B-F Stretch | Strong, broad absorptions characteristic of the BF₃⁻ group are expected in this region.[7] |

| ~1100-800 | B-O Stretch (if hydrated) | Hydrated borates show tetrahedral boron absorption in this region.[7] |

| ~700-600 | C-I Stretch | The carbon-iodine bond vibration is expected in the lower frequency region of the spectrum. |

Experimental Protocols

The following sections detail the synthetic procedure for preparing this compound and the general methodologies for acquiring its NMR spectra.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods, as described by Molander, G. A., and Ham, J. (2006).[1]

Method A: From Diiodomethane

-

A solution of diiodomethane (25 mmol) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

-

Triisopropyl borate (0.9 equivalents) is added to the solution.

-

n-Butyllithium (0.85 equivalents) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

-

The reaction is quenched by the addition of an aqueous solution of potassium hydrogen difluoride (KHF₂, 2.5 equivalents).

-

The solvent is removed under high vacuum.

-

The resulting solid is recrystallized to yield this compound as a white, stable solid (89% yield).[1]

Method B: Halide Exchange from Potassium Bromo(methyl)trifluoroborate

-

Potassium bromo(methyl)trifluoroborate is dissolved in acetone.

-

Sodium iodide (NaI) is added to the solution.

-

The mixture is stirred, allowing for the displacement of the bromide with iodide.

-

The desired product, this compound, is isolated in high yield (96%).[1] This method is often preferred due to the lower cost and greater stability of the starting materials.[1]

NMR Spectroscopic Analysis

The following are typical parameters for acquiring NMR spectra of potassium organotrifluoroborates, which are generally soluble in polar aprotic solvents like DMSO-d₆, acetone-d₆, or methanol-d₄.[3]

-

¹H NMR:

-

Pulse Angle: 45°

-

Acquisition Time: ~3.6 s

-

Repetitions: 16

-

Spectral Width: 15 ppm[3]

-

-

¹³C NMR:

-

Pulse Angle: 90°

-

Delay: ~2.3 s

-

Acquisition Time: ~1.7 s

-

Repetitions: 1024

-

Spectral Width: 250 ppm[3]

-

-

¹¹B NMR:

-

¹⁹F NMR:

Workflow and Visualization

The general workflow for the synthesis and characterization of this compound is outlined below.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding in Halomethyltrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium halomethyltrifluoroborates, specifically the bromo- and iodo- derivatives (XCH₂BF₃K, where X = Br, I), are stable, versatile chemical reagents that serve as crucial building blocks in modern organic synthesis. Their utility lies in their ability to act as precursors for a wide array of functionalized organotrifluoroborates through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic characterization of these important synthetic intermediates. Detailed experimental protocols for their synthesis and characterization are provided, along with a discussion of their application in the context of drug discovery and development. While crystallographic data for these specific compounds are not available in the current literature, this guide infers structural parameters from related molecules and theoretical principles.

Chemical Structure and Bonding

The halomethyltrifluoroborate anion, [XCH₂BF₃]⁻, features a central boron atom in a tetrahedral coordination environment. This geometry arises from the sp³ hybridization of the boron atom, which forms four single bonds: three to fluorine atoms and one to the carbon of the halomethyl group.

General Structure of the Halomethyltrifluoroborate Anion

Caption: Tetrahedral coordination of the boron atom in the halomethyltrifluoroborate anion.

The bond between the boron and the carbon of the halomethyl group is a standard covalent single bond. The three boron-fluorine bonds are also covalent and are highly polarized due to the high electronegativity of fluorine. The overall negative charge of the anion is delocalized, primarily residing on the fluorine atoms. The potassium cation (K⁺) is associated with the anion through ionic interactions.

While specific X-ray crystallographic data for potassium bromomethyltrifluoroborate and potassium iodomethyltrifluoroborate are not publicly available, structural parameters can be estimated by comparison with related organotrifluoroborate salts. The boron atom in these salts consistently displays a distorted tetrahedral geometry.

Table 1: Comparison of Selected Bond Lengths in Related Boron Compounds

| Bond | Compound | Bond Length (Å) | Method |

| B-C | Potassium Phenyltrifluoroborate | 1.60 - 1.62 | X-ray |

| B-F | Potassium Phenyltrifluoroborate | 1.37 - 1.41 | X-ray |

| B-F | Boron Trifluoride (BF₃) | 1.307 | Gas-phase |

| C-Br | Bromomethane | 1.93 | Gas-phase |

| C-I | Iodomethane | 2.14 | Gas-phase |

Note: Data for potassium phenyltrifluoroborate is representative of organotrifluoroborates. Data for BF₃ and halomethanes are provided for general comparison of bond lengths.

The C-X (X = Br, I) bond in halomethyltrifluoroborates is the reactive site for nucleophilic substitution, a key feature of their synthetic utility.

Spectroscopic Characterization

The structures of potassium bromo- and iodomethyltrifluoroborates are routinely confirmed using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. The key nuclei for characterization are ¹H, ¹³C, ¹⁹F, and ¹¹B.

Table 2: NMR Spectroscopic Data for Potassium Halomethyltrifluoroborates

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Potassium Bromomethyltrifluoroborate | ¹H | 1.80 | s | - |

| ¹³C (CH₂) | Not Observed | - | - | |

| ¹⁹F | -138.8 | q | ¹J(¹⁹F-¹¹B) = 64.8 | |

| ¹¹B | 2.8 | q | ¹J(¹¹B-¹⁹F) = 65.3 | |

| Potassium Iodomethyltrifluoroborate | ¹H | 1.52 | s | - |

| ¹³C (CH₂) | Not Observed | - | - | |

| ¹⁹F | -138.0 | q | ¹J(¹⁹F-¹¹B) = 67.4 | |

| ¹¹B | 3.2 | q | ¹J(¹¹B-¹⁹F) = 67.7 |

Data obtained in DMSO-d₆. ¹³C signal for the carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation of the ¹¹B nucleus.

The ¹H NMR spectra show a singlet for the methylene (CH₂) protons. The chemical shift is influenced by the adjacent halogen, with the protons of the bromomethyl derivative appearing downfield of the iodomethyl derivative.

The ¹⁹F NMR spectra exhibit a quartet, a result of the coupling between the three equivalent fluorine atoms and the ¹¹B nucleus (spin I = 3/2). Similarly, the ¹¹B NMR spectra show a quartet due to coupling with the three equivalent ¹⁹F nuclei (spin I = 1/2). The observed coupling constants, ¹J(B-F), are characteristic of the B-F bond in trifluoroborate salts.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis and characterization of potassium halomethyltrifluoroborates.[1]

Synthesis of Potassium Bromomethyltrifluoroborate

This procedure involves the in situ generation of a bromomethyllithium species, followed by trapping with a borate ester and subsequent fluorination.

Caption: Experimental workflow for the synthesis of potassium bromomethyltrifluoroborate.

Materials:

-

Dibromomethane (CH₂Br₂)

-

Triisopropyl borate [B(O-i-Pr)₃]

-

n-Butyllithium (n-BuLi) in hexanes

-

Potassium hydrogen fluoride (KHF₂)

-

Tetrahydrofuran (THF), anhydrous

-

Acetone, dry

-

Diethyl ether (Et₂O)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF, dibromomethane, and triisopropyl borate.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Prepare a solution of potassium hydrogen fluoride in water.

-

Quench the reaction by adding the aqueous KHF₂ solution to the reaction mixture at -78 °C.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent in vacuo.

-

The crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot, dry acetone and precipitate the product by adding diethyl ether.

-

Filter the white solid, wash with diethyl ether, and dry under high vacuum to yield potassium bromomethyltrifluoroborate.

Synthesis of Potassium Iodomethyltrifluoroborate

This compound is conveniently prepared by a halide exchange reaction from the corresponding bromomethyl derivative.[1]

Procedure:

-

Dissolve potassium bromomethyltrifluoroborate in acetone in a round-bottom flask.

-

Add sodium iodide (NaI) to the solution in one portion.

-

Stir the resulting suspension at room temperature for 2 hours.

-

Filter the mixture through a pad of Celite® to remove the precipitated sodium bromide.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by dissolving it in a minimal amount of dry acetone and precipitating with diethyl ether to afford potassium iodomethyltrifluoroborate as a white solid.

NMR Spectroscopic Analysis

Protocol:

-

Prepare a sample by dissolving approximately 10-20 mg of the halomethyltrifluoroborate salt in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a suitable NMR spectrometer.

-

For ¹H and ¹³C NMR, reference the chemical shifts to the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

-

For ¹¹B NMR, use a boron trifluoride diethyl etherate (BF₃·OEt₂) external standard (δ = 0.0 ppm).

-

For ¹⁹F NMR, use an external standard such as trifluoroacetic acid (TFA).

Role in Drug Discovery and Development

Halomethyltrifluoroborates are not typically used as therapeutic agents themselves. Instead, they are valuable synthetic intermediates in the drug discovery process, primarily through their conversion to other functionalized organotrifluoroborates. These subsequent compounds are then used in carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, to build complex molecular architectures.

The tetracoordinate nature of the boron atom in organotrifluoroborates renders them more stable and easier to handle compared to their boronic acid counterparts, which can be prone to dehydration and other side reactions. This stability is advantageous in multi-step synthetic campaigns common in drug development.

The reaction of a halomethyltrifluoroborate with a nucleophile introduces a new functional group, which can then be a handle for further diversification or can be a key part of the final pharmacophore.

Caption: Logical workflow for the use of halomethyltrifluoroborates in synthetic drug discovery.

Conclusion

Potassium bromo- and iodomethyltrifluoroborates are foundational reagents in the field of organoboron chemistry. Their synthesis is well-established, and their reactivity as electrophiles in Sₙ2 reactions allows for the generation of a diverse range of functionalized organotrifluoroborates. While detailed crystallographic data remains elusive, their tetrahedral boron center and overall structure are well-characterized by multinuclear NMR spectroscopy. The stability and predictable reactivity of these compounds make them valuable tools for synthetic chemists, particularly in the pharmaceutical industry, where the construction of complex, novel molecular entities is paramount. This guide provides the core technical information required for the effective synthesis, characterization, and application of these versatile chemical building blocks.

References

Potassium Trifluoro(iodomethyl)borate: A Comprehensive Technical Guide to its Formation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth exploration of the synthetic pathways for potassium trifluoro(iodomethyl)borate, a versatile reagent in modern organic synthesis. It details the reaction mechanisms, provides comprehensive experimental protocols, and presents key quantitative data in a structured format.

Introduction

This compound, with the chemical formula K[ICH₂BF₃], is a stable, crystalline solid that has emerged as a valuable reagent in organic chemistry.[1][2] As part of the broader class of potassium organotrifluoroborates, it offers exceptional stability towards air and moisture compared to other organoboron derivatives like boronic acids.[3] This stability facilitates its storage and handling, making it an attractive building block in various synthetic applications. Its primary utility lies in its ability to serve as a precursor for the iodomethyl group in a range of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.[4] This guide delineates the two primary mechanisms for its formation, offering detailed protocols and comparative data for each.

Mechanisms of Formation

There are two principal, high-yielding methods for the synthesis of this compound:

One-Pot Synthesis from Diiodomethane

This method involves a one-pot procedure starting from diiodomethane. The core of this synthesis is a lithium-halogen exchange, followed by borylation and subsequent fluorination.[1][5]

The mechanism proceeds through the following key steps:

-

Lithium-Halogen Exchange: Diiodomethane (CH₂I₂) is treated with n-butyllithium (n-BuLi) at a low temperature (-78 °C). The n-BuLi preferentially abstracts one of the iodine atoms, generating a highly reactive iodomethyllithium intermediate and n-butyl iodide.

-

Borylation: A trialkyl borate, such as trimethyl borate (B(OCH₃)₃) or triisopropyl borate (B(OⁱPr)₃), is added to the reaction mixture. The nucleophilic carbon of the iodomethyllithium attacks the electrophilic boron atom of the borate ester, forming a boronate complex.

-

Fluorination: The reaction is quenched with an aqueous solution of potassium hydrogen difluoride (KHF₂). KHF₂ serves as the fluoride source, displacing the alkoxy groups on the boron atom to form the stable trifluoroborate salt. The potassium cation forms an ionic bond with the resulting trifluoro(iodomethyl)borate anion.

This approach is highly efficient, providing the desired product in high yield directly from a commercially available, albeit relatively expensive and unstable, starting material.[1]

References

A Historical Perspective on Organotrifluoroborate Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of organic synthesis, the quest for stable, versatile, and efficient reagents is paramount. Organotrifluoroborates have emerged from relative obscurity to become indispensable tools for chemists, particularly in the realm of carbon-carbon bond formation. Their remarkable stability to air and moisture, coupled with their predictable reactivity, offers significant advantages over other organoboron reagents. This technical guide provides a comprehensive historical perspective on the development of organotrifluoroborate chemistry, detailing key discoveries, synthetic methodologies, and their expanding applications, with a focus on providing practical information for researchers in the field.

A Journey Through Time: Key Milestones in Organotrifluoroborate Chemistry

The history of organotrifluoroborates is a testament to the gradual appreciation of their unique properties. Initially considered mere laboratory curiosities, their true potential was unlocked through key synthetic breakthroughs.[1]

| Year | Key Development | Significance | Key Researchers |

| 1940 | First reported preparation of an organotrifluoroborate complex, tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] | Represented the initial synthesis of this class of compounds, though yields were not stated and the method had limited applicability.[1] | Fowler and Krauss |

| 1960s | Discovery of potassium organotrifluoroborates.[1] | These boron "ate" complexes demonstrated exceptional stability towards air and moisture compared to their trivalent organoborane counterparts.[1] | |

| 1967 | Use of potassium hydrogen difluoride (KHF₂) for the fluorination of a boron compound.[1] | This method, though not widely adopted at the time, laid the groundwork for a more general and efficient synthesis.[1] | Thierig and Umland |

| 1995 | Vedejs describes a highly efficient method for preparing potassium organotrifluoroborates from boronic acids using KHF₂.[1][2] | This breakthrough made a wide variety of organotrifluoroborates readily accessible, sparking a surge in their use in organic synthesis.[1][2] | E. Vedejs |

| 1996 | First application of potassium organotrifluoroborates as nucleophiles in Suzuki-Miyaura cross-coupling reactions.[3] | This demonstrated their utility in one of the most powerful C-C bond-forming reactions, opening the door to numerous applications.[3] | Genet group |

| 2000 | Industrial-scale application of organotrifluoroborates in the synthesis of vinylpyrimidine derivatives.[1] | Highlighted the practical utility and scalability of organotrifluoroborate chemistry in the pharmaceutical industry.[1] | Hoffmann-La-Roche |

| Present | Widespread adoption and continuous development of new applications. | Organotrifluoroborates are now considered superior alternatives to boronic acids and esters in many cross-coupling reactions due to their stability and ease of handling.[4][5] Over 600 structurally diverse organotrifluoroborates are commercially available.[4] |

Core Synthetic Methodologies: Experimental Protocols

The accessibility of organotrifluoroborates is a direct result of the development of robust and high-yielding synthetic protocols. The Vedejs method remains the cornerstone of their preparation.

General Protocol for the Synthesis of Potassium Organotrifluoroborates from Boronic Acids

This procedure is widely applicable for the conversion of a variety of aryl- and vinylboronic acids to their corresponding potassium trifluoroborate salts.[1][5][6][7]

Reactants:

-

Organoboronic acid (1.0 eq)

-

Potassium hydrogen fluoride (KHF₂) (3.0 eq)

-

Methanol

-

Saturated aqueous KHF₂ solution

Procedure:

-

Dissolve the organoboronic acid in methanol.

-

Slowly add a saturated aqueous solution of potassium hydrogen fluoride to the stirring methanolic solution.

-

A white precipitate of the potassium organotrifluoroborate typically forms immediately.

-

Continue stirring the mixture for 30 minutes at room temperature to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the solid with cold methanol to remove any unreacted starting materials and byproducts.

-

The product can be further purified by recrystallization, typically from acetonitrile or an acetone/diethyl ether mixture.[8]

Synthesis via Transmetalation and In Situ Fluorination

Reactants:

-

Organic halide (e.g., aryl bromide)

-

Organolithium reagent (e.g., n-BuLi) or Magnesium turnings

-

Trialkyl borate (e.g., triisopropyl borate)

-

Potassium hydrogen fluoride (KHF₂)

Procedure:

-

Generate the organometallic reagent by either lithium-halogen exchange or Grignard formation.

-

Add the trialkyl borate to the organometallic reagent at low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and then hydrolyze to furnish the crude boronic acid.

-

Treat the crude boronic acid with a saturated aqueous solution of KHF₂ as described in the general protocol above to yield the desired potassium organotrifluoroborate.[1][3]

The Suzuki-Miyaura Cross-Coupling Reaction: A Key Application

The stability and reactivity of organotrifluoroborates make them excellent partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][9]

General Protocol for the Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates

Reactants:

-

Potassium organotrifluoroborate (1.5 eq)

-

Aryl halide or triflate (1.0 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., Cs₂CO₃, K₂CO₃, Et₃N)

-

Solvent (e.g., THF/H₂O, toluene, isopropanol)

Procedure:

-

To a reaction vessel, add the potassium organotrifluoroborate, aryl halide or triflate, palladium catalyst, ligand (if necessary), and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired cross-coupled product.

Visualizing the Chemistry: Diagrams and Workflows

Synthesis of Potassium Organotrifluoroborates

Caption: General synthetic routes to potassium organotrifluoroborates.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis and application of potassium organotrifluoroborates from various literature sources. It is important to note that reaction conditions have been optimized in each case and yields may vary depending on the specific substrates and conditions used.

| Reaction | Substrates | Product | Yield (%) | Reference |

| Synthesis | Phenylboronic acid | Potassium phenyltrifluoroborate | 82 | [7] |

| Synthesis | Various arylboronic acids | Corresponding potassium aryltrifluoroborates | High yields | [1] |

| Suzuki-Miyaura | Potassium vinyltrifluoroborate + 5'-deoxy-5-bromocytidine | 5'-deoxy-5-vinylcytidine | High yield (kilogram scale) | [1] |

| Suzuki-Miyaura | Potassium N,N-dialkylaminomethyltrifluoroborates + Aryl bromides | N,N-dialkylaminomethyl arenes | Good to excellent | [10] |

| Suzuki-Miyaura | Indole-derived organotrifluoroborate + Heteroaryl iodide | Cross-coupled product | 60 | [2] |

| Suzuki-Miyaura | Aryl trifluoroborates + Aryl chlorides | Biaryls | Good to excellent | [2] |

Conclusion

From their initial discovery as chemical curiosities to their current status as robust and versatile reagents, organotrifluoroborates have carved a significant niche in modern organic synthesis. Their enhanced stability, ease of handling, and broad applicability, particularly in palladium-catalyzed cross-coupling reactions, have made them invaluable tools for researchers in academia and industry alike. The historical development of this field, driven by key synthetic innovations, continues to inspire new research into their reactivity and applications, promising further expansion of their synthetic utility in the years to come. The accessibility of a wide range of these reagents, coupled with well-established protocols for their use, ensures that organotrifluoroborates will remain at the forefront of synthetic chemistry, enabling the construction of complex molecules for drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. longdom.org [longdom.org]

- 10. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Potassium Trifluoro(iodomethyl)borate in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trifluoro(iodomethyl)borate (ICH₂BF₃K) has emerged as a versatile and highly valuable reagent in modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While not typically employed for direct methylene insertion, its primary and most strategic application lies in its use as a precursor for the synthesis of a diverse array of functionalized organotrifluoroborates. These resulting organoboron compounds are then readily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of functionalities onto aryl and heteroaryl scaffolds, a common requirement in drug discovery and development.

The advantages of using potassium organotrifluoroborates over traditional boronic acids or esters are significant. They are generally air- and moisture-stable crystalline solids, which allows for ease of handling and storage.[1][2] This stability also circumvents the common issue of protodeboronation often encountered with boronic acids, leading to improved reaction efficiency and stoichiometry.[3]

This document provides detailed application notes and experimental protocols for the two-step sequence involving the initial nucleophilic substitution of this compound to generate a functionalized organotrifluoroborate, followed by its application in the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Functionalized Organotrifluoroborates from this compound

The key utility of this compound is its ability to undergo nucleophilic substitution at the iodomethyl carbon, providing access to a wide variety of previously inaccessible organotrifluoroborates.[1][3] This transformation allows for the introduction of various functional groups, which can then be coupled to aromatic or heteroaromatic systems.

General Reaction Scheme

The general transformation involves the reaction of this compound with a suitable nucleophile to yield a new potassium organotrifluoroborate.

Experimental Workflow for Synthesis of Functionalized Organotrifluoroborates

Caption: General workflow for the synthesis of functionalized organotrifluoroborates.

Protocol: Synthesis of Potassium (Azidomethyl)trifluoroborate

This protocol describes the synthesis of potassium (azidomethyl)trifluoroborate, a useful intermediate for introducing an azidomethyl group, which can be further functionalized.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Acetone

-

Diethyl ether

Procedure:

-

To a solution of this compound (1.0 equiv) in DMF, add sodium azide (1.5 equiv).

-

Stir the reaction mixture at room temperature for 24 hours.

-

After completion of the reaction (monitored by TLC or LC-MS), pour the mixture into a separatory funnel containing deionized water and diethyl ether.

-

Separate the aqueous layer and wash it three times with diethyl ether to remove any unreacted starting material and organic impurities.

-

Remove the water from the aqueous layer under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a mixture of acetone and diethyl ether to afford pure potassium (azidomethyl)trifluoroborate as a white solid.

| Reagent | Molar Equiv. | Solvent | Time (h) | Yield (%) | Reference |

| NaN₃ | 1.5 | DMF | 24 | 95 | [1] |

Table 1: Synthesis of Potassium (Azidomethyl)trifluoroborate.

Suzuki-Miyaura Cross-Coupling of Functionalized Organotrifluoroborates

Once the desired functionalized organotrifluoroborate has been synthesized, it can be used as a coupling partner in the Suzuki-Miyaura reaction to form a new carbon-carbon bond with an aryl or heteroaryl halide.

General Reaction Scheme

The palladium-catalyzed cross-coupling reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Potassium (Benzyloxymethyl)trifluoroborate with an Aryl Chloride

This protocol details the cross-coupling of a functionalized organotrifluoroborate, potassium (benzyloxymethyl)trifluoroborate, with an aryl chloride.[4]

Materials:

-

Potassium (benzyloxymethyl)trifluoroborate

-

Aryl chloride (e.g., 4-chlorobenzonitrile)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

In a reaction vessel, combine the aryl chloride (1.0 equiv), potassium (benzyloxymethyl)trifluoroborate (1.1 equiv), cesium carbonate (3.0 equiv), palladium(II) acetate (3 mol %), and RuPhos (6 mol %).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and deionized water (10:1 ratio).

-

Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the indicated time (typically 12-24 hours).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

| Aryl Halide | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent (ratio) | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Dioxane/H₂O (10:1) | 80 | 12 | 85 | [4] |

| 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Dioxane/H₂O (10:1) | 80 | 12 | 92 | [4] |

| 2-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Dioxane/H₂O (10:1) | 80 | 12 | 88 | [4] |

Table 2: Suzuki-Miyaura Cross-Coupling of Potassium (Benzyloxymethyl)trifluoroborate with Various Aryl Chlorides.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a wide range of functionalized organotrifluoroborates. This two-step approach, involving nucleophilic substitution followed by a Suzuki-Miyaura cross-coupling, provides a powerful and efficient method for the introduction of diverse chemical motifs in the synthesis of complex molecules, which is of particular importance in the fields of medicinal chemistry and drug development. The stability and ease of handling of the organotrifluoroborate intermediates make this methodology highly attractive for both small-scale and large-scale synthetic applications.

References

- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cross-Coupling of Potassium Trifluoro(iodomethyl)borate Derivatives with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium organotrifluoroborates have emerged as robust and versatile coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their stability to air and moisture, crystalline nature, and ease of handling offer significant advantages over traditional boronic acids and esters.[1][2] This document focuses on the utility of potassium trifluoro(iodomethyl)borate as a key synthetic intermediate for the preparation of diverse, functionalized organotrifluoroborates and their subsequent cross-coupling with aryl and heteroaryl halides. This strategy provides a powerful tool for the introduction of novel methylene-linked functionalities in the synthesis of complex molecules, particularly in the field of drug discovery.

While direct cross-coupling of this compound is not commonly reported, its true value lies in its role as a versatile precursor. Through simple nucleophilic substitution reactions, the iodide can be displaced to generate a wide array of functionalized methyltrifluoroborates, which are excellent substrates for Suzuki-Miyaura coupling.[3][4][5] This two-step sequence allows for the introduction of diverse chemical motifs into aromatic and heteroaromatic systems.

Synthesis of this compound

This compound can be synthesized from diiodomethane or, more economically, from potassium trifluoro(bromomethyl)borate via a Finkelstein reaction.[4]

Protocol for the Synthesis of this compound from Potassium Trifluoro(bromomethyl)borate:

-

To a solution of potassium trifluoro(bromomethyl)borate (1.0 equiv) in acetone, add sodium iodide (1.5 equiv).

-

Reflux the mixture for 12-24 hours.

-

Cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield this compound as a white, crystalline solid.[4]

Application: A Versatile Intermediate for Functionalized Organotrifluoroborates

The primary application of this compound is as an electrophilic precursor for the synthesis of a diverse range of functionalized potassium methyltrifluoroborates. The iodide is an excellent leaving group, readily displaced by a variety of nucleophiles.

Palladium-Catalyzed Cross-Coupling of Functionalized Methyltrifluoroborates

The functionalized methyltrifluoroborates synthesized from this compound are excellent partners in Suzuki-Miyaura cross-coupling reactions with a broad range of aryl and heteroaryl halides.

General Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates involves a palladium(0)/palladium(II) catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various functionalized potassium methyltrifluoroborates with aryl halides.

Table 1: Cross-Coupling of Potassium (Aminomethyl)trifluoroborates with Aryl Bromides [6]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | 4-(Piperidin-1-ylmethyl)benzonitrile | 95 |

| 2 | 4'-Bromoacetophenone | 1-(4-(Piperidin-1-ylmethyl)phenyl)ethanone | 93 |

| 3 | Methyl 4-bromobenzoate | Methyl 4-(piperidin-1-ylmethyl)benzoate | 91 |

| 4 | 4-Bromobenzaldehyde | 4-(Piperidin-1-ylmethyl)benzaldehyde | 85 |

| 5 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-(piperidin-1-ylmethyl)benzene | 88 |

| 6 | 4-Bromoanisole | 1-Methoxy-4-(piperidin-1-ylmethyl)benzene | 86 |

| 7 | 4-Bromo-N,N-dimethylaniline | N,N-Dimethyl-4-(piperidin-1-ylmethyl)aniline | 82 |

| 8 | 2-Bromomesitylene | 1,3,5-Trimethyl-2-(piperidin-1-ylmethyl)benzene | 77 |

Reaction Conditions: Pd(OAc)₂, XPhos, Cs₂CO₃, THF/H₂O or CPME/H₂O, 80-95 °C.

Table 2: Cross-Coupling of Potassium Trifluoro(N-methylheteroaryl)borates with Aryl Halides [7]

| Entry | Trifluoroborate | Aryl Halide | Yield (%) |

| 1 | N-methylpyrazolo | 4-Chloroanisole | 75 |

| 2 | N-methylpyrazolo | 4-Chlorobenzonitrile | 81 |

| 3 | N-methylindolo | 4-Chloroanisole | 73 |

| 4 | N-methylindolo | 4-Chlorobenzonitrile | 71 |

| 5 | N-methylindolo | 3-Chlorobenzonitrile | 75 |

| 6 | N-methylindolo | 2-Chlorotoluene | 84 |

Reaction Conditions: Pd(OAc)₂, RuPhos, Cs₂CO₃, CPME/H₂O, 100 °C.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the palladium-catalyzed cross-coupling of a potassium functionalized methyltrifluoroborate with an aryl halide.

Materials:

-

Aryl halide (1.0 equiv)

-

Potassium functionalized methyltrifluoroborate (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)

-

Ligand (e.g., XPhos, RuPhos, PPh₃) (2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃) (2-3 equiv)

-

Anhydrous solvent (e.g., THF/H₂O, Toluene/H₂O, CPME/H₂O)

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), potassium functionalized methyltrifluoroborate (e.g., 0.75 mmol), and base (e.g., 1.5 mmol).

-

The vial is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon).

-

In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.

-

Add the appropriate volume of the catalyst/ligand solution and additional solvent to the reaction vial via syringe.

-

Place the reaction vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C) for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.

Conclusion and Future Outlook

The use of this compound as a precursor to a wide range of functionalized organotrifluoroborates significantly broadens the scope of the Suzuki-Miyaura cross-coupling reaction. This methodology provides a reliable and efficient means to construct C(sp³)-C(sp²) bonds, which are prevalent in many biologically active molecules and pharmaceuticals. The stability and ease of handling of these trifluoroborate salts make them highly attractive reagents for high-throughput synthesis and library generation in drug discovery programs. Further exploration of novel nucleophiles for the derivatization of this compound will undoubtedly lead to the development of new and valuable building blocks for organic synthesis.

References

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 6. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Potassium Trifluoro(iodomethyl)borate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trifluoro(iodomethyl)borate, with the chemical formula K[ICH₂BF₃], is a versatile and highly stable reagent in modern organic synthesis. As a member of the organotrifluoroborate family, it serves as a robust surrogate for the more sensitive iodomethyl boronic acid. Its notable stability towards air and moisture allows for ease of handling and storage, making it an attractive building block in complex molecule synthesis, particularly in the pharmaceutical and agrochemical industries.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Physicochemical Properties and Handling

This compound is a white to pale brown solid that can be stored indefinitely under atmospheric conditions without significant decomposition.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 888711-47-5 |

| Molecular Formula | CH₂BF₃IK |

| Molecular Weight | 247.84 g/mol |

| Appearance | White to pale brown solid |

| Melting Point | 242 °C (decomposes) |

| Storage | Room temperature, protected from light |

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the reagent in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Applications in Organic Synthesis

This compound is primarily utilized in two main areas:

-

As a precursor for the synthesis of other functionalized organotrifluoroborates via nucleophilic substitution of the iodide.

-

In cross-coupling reactions to introduce the iodomethyl group, which can be further functionalized.

Synthesis of Functionalized Organotrifluoroborates via Nucleophilic Substitution

A powerful application of this compound is its use as an electrophile in Sₙ2 reactions. The iodide is a good leaving group, allowing for the introduction of a wide range of nucleophiles to generate novel, functionalized organotrifluoroborates.[2] This method provides access to a diverse library of stable organotrifluoroborate reagents that can be used in subsequent cross-coupling reactions.

References

Application Notes and Protocols: Synthesis of Functionalized Organotrifluoroborates from Potassium Trifluoro(iodomethyl)borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium organotrifluoroborates are a class of versatile and highly stable organoboron reagents that have garnered significant interest in organic synthesis and drug discovery.[1] Their stability to air and moisture, ease of handling, and compatibility with a wide range of functional groups make them superior alternatives to traditional boronic acids and esters in many applications, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] This document provides detailed protocols for the synthesis of functionalized organotrifluoroborates via nucleophilic substitution of potassium trifluoro(iodomethyl)borate, a readily accessible and reactive starting material.

The use of this compound and its bromo-analogue as electrophilic building blocks allows for the introduction of a trifluoroborate moiety into a variety of organic molecules through the formation of a new carbon-nucleophile bond.[1][3] This strategy significantly expands the diversity of accessible functionalized organotrifluoroborates, opening new avenues for the synthesis of novel chemical entities for pharmaceutical and materials science research.[4][5]

General Reaction Scheme

The core transformation involves the displacement of the iodide from this compound by a suitable nucleophile. This reaction proceeds via a direct nucleophilic substitution mechanism.[2]

Caption: General scheme for nucleophilic substitution.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the reaction of this compound with various nucleophiles.

Materials:

-

This compound

-

Selected Nucleophile (e.g., sodium azide, sodium phenoxide, lithium thiophenoxide)

-

Anhydrous Solvent (e.g., DMF, THF, CH₃CN)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add the desired anhydrous solvent and stir the suspension.

-